Benzamidine HCl hydrate

Serine Protease Inhibition Enzyme Selectivity Biochemical Assay Development

Researchers using irreversible serine protease inhibitors like PMSF risk permanent enzyme inactivation, blocking active protease recovery. Benzamidine HCl hydrate (CAS 206752-36-5) is a reversible competitive inhibitor that solves this limitation. • Reversible binding (Ki trypsin = 21 μM) allows enzyme activity recovery after removal. • Effective at 1 mM in lysis buffers; spares thrombin (Ki = 320 μM). • Ideal affinity ligand for immobilized benzamidine columns with mild elution. • Validated reference standard with neutron crystallography data for serine protease drug discovery.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 206752-36-5
Cat. No. B1284320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamidine HCl hydrate
CAS206752-36-5
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=N)N.O.Cl
InChIInChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2
InChIKeyBQVJCMMLDJPBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamidine HCl Hydrate: Reversible Serine Protease Inhibitor


Benzamidine hydrochloride hydrate (CAS 206752-36-5) is a small-molecule, reversible competitive inhibitor of trypsin-like serine proteases, widely employed as a protective agent during protein extraction and purification workflows . It functions by reversibly occupying the S1 specificity pocket of target enzymes, thereby preventing substrate cleavage without permanently modifying the catalytic serine residue [1].

Benzamidine HCl Hydrate vs. Other Protease Inhibitors


Simply substituting benzamidine HCl hydrate with other common serine protease inhibitors like AEBSF/Pefabloc®, PMSF, or aprotinin can lead to experimental failure or misinterpretation due to fundamental differences in inhibition mechanism (reversible vs. irreversible), enzyme specificity profile, and downstream compatibility [1]. The reversible, competitive nature of benzamidine allows for enzyme activity recovery after removal, which is critical for applications requiring active protease retrieval, whereas irreversible inhibitors permanently inactivate the target . These mechanistic and specificity differences directly impact experimental design and data interpretation, making informed selection based on quantitative performance metrics essential.

Benzamidine HCl Hydrate Performance Evidence


Selectivity for Trypsin over Thrombin

Benzamidine HCl hydrate demonstrates a pronounced selectivity for trypsin (Ki = 21 μM) over thrombin (Ki = 320 μM), representing an 11-fold difference in inhibitory potency. This contrasts with the broad-spectrum, irreversible inhibitor AEBSF, which lacks such defined target discrimination . The quantitative Ki hierarchy across six serine proteases provides a predictable selectivity fingerprint essential for assay design .

Serine Protease Inhibition Enzyme Selectivity Biochemical Assay Development

Reversible Inhibition and Enzyme Recovery

Benzamidine HCl hydrate acts as a reversible competitive inhibitor, binding non-covalently to the enzyme's active site. This property enables the complete recovery of active protease upon removal of the inhibitor, as demonstrated in affinity chromatography applications where the Kd value for immobilized trypsin closely matched the Ki value in solution [1]. In contrast, AEBSF (Pefabloc® SC) and PMSF are irreversible inhibitors that covalently modify the active site serine, resulting in permanent enzyme inactivation [2].

Enzyme Recovery Proteomics Affinity Chromatography

Water-Mediated Binding and Structural Insights

Neutron crystallography studies on benzamidine hydrochloride hydrate bound to trypsin have revealed the critical role of water molecules in mediating and stabilizing the inhibitor-enzyme interaction [1]. This high-resolution structural information provides a mechanistic basis for its binding affinity and pH-dependent behavior. In contrast, many common serine protease inhibitors like AEBSF and leupeptin lack this level of detailed structural characterization for their hydrated complexes, limiting their utility in structure-guided design efforts .

Structural Biology Rational Drug Design Crystallography

Benzamidine HCl Hydrate Applications


Trypsin Inhibition in Cell Lysis and Purification

Based on its defined Ki profile showing strong inhibition of trypsin (Ki=21 μM) and weaker inhibition of thrombin (Ki=320 μM), benzamidine HCl hydrate is optimally deployed in cell lysis buffers and during protein purification to prevent degradation by trypsin-like proteases, while preserving the activity of thrombin and other coagulation factors. A typical working concentration of 1 mM is sufficient for general protease inhibition, with the reversible mechanism allowing for subsequent removal and recovery of active enzymes.

Affinity Ligand for Serine Protease Purification

The reversible binding of benzamidine HCl hydrate, demonstrated by the close agreement between its Kd on immobilized trypsin and its Ki in solution, makes it an ideal affinity ligand for the purification of trypsin and related proteases. Immobilized benzamidine columns can capture active enzymes, which are then eluted under mild conditions (e.g., low pH or competitive displacement) without denaturation, preserving their catalytic activity for downstream applications.

Reference Standard for Structure-Based Drug Design

Given the detailed neutron crystallography data available for benzamidine HCl hydrate in complex with trypsin, which elucidates the role of structured water in binding, this compound serves as a critical reference standard and tool compound for structure-based drug discovery efforts targeting serine proteases. Its well-characterized binding mode provides a benchmark for evaluating novel inhibitors and understanding water-mediated interactions in the S1 pocket.

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